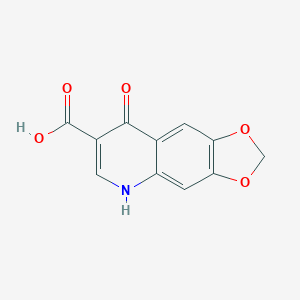

5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bimosiamose ist ein synthetisches niedermolekulares Medikament, das für seine Rolle als Pan-Selektin-Antagonist bekannt ist. Es wurde auf seine potenziellen therapeutischen Anwendungen bei verschiedenen entzündlichen und Atemwegserkrankungen untersucht, darunter Asthma, chronisch obstruktive Lungenerkrankung (COPD) und atopische Dermatitis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bimosiamose umfasst mehrere Schritte. Der Prozess beginnt mit der Umwandlung von (2'-Methoxy-biphenyl-3-yl)-Essigsäure in ihre Ethylesterform. Dieser Ester wird dann mit Adipoylchlorid umgesetzt, um 1,4-Bis-[3-(3-Carboethoxymethylphenyl)-4-methoxybenzoyl]-butan zu bilden. Die anschließende katalytische Reduktion liefert 1,6-Bis-[3-(3-Carboethoxymethylphenyl)-4-methoxyphenyl]-hexan. Dieser Zwischenprodukt wird dann mit Bortribromid umgesetzt, um 1,6-Bis-[3-(3-Carboethoxymethylphenyl)-4-hydroxyphenyl]-hexan zu erzeugen. Schließlich wird die Verbindung mit einem Mannopyranosyl-Derivat umgesetzt, um Bimosiamose zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Bimosiamose folgt dem gleichen Syntheseweg, wird aber für die großtechnische Produktion optimiert. Das Verfahren gewährleistet eine hohe Reinheit und Ausbeute, wodurch es für pharmazeutische Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bimosiamose unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins seiner phenolischen und glykosidischen Gruppen. Es kann auch an Veresterungs- und Hydrolysereaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Umfassen typischerweise Reagenzien wie Bortribromid zur Demethylierung.

Veresterung: Verwendet Adipoylchlorid in Gegenwart einer Base.

Hydrolyse: Kann unter sauren oder basischen Bedingungen erzielt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die zur endgültigen Bimosiamose-Verbindung führen .

Wissenschaftliche Forschungsanwendungen

Bimosiamose wurde ausgiebig auf seine entzündungshemmenden Eigenschaften untersucht. Es hat sich gezeigt, dass es die Entzündung der Atemwege bei COPD-Patienten reduziert und in klinischen Studien für Asthma und atopische Dermatitis getestet wurde .

Wirkmechanismus

Bimosiamose wirkt als Pan-Selektin-Antagonist und zielt auf E-Selektin, P-Selektin und L-Selektin ab. Durch die Hemmung dieser Selektine verhindert Bimosiamose die Adhäsion und Migration von Neutrophilen, Eosinophilen und Lymphozyten zu entzündetem Gewebe. Dieser Mechanismus trägt dazu bei, Entzündungen zu reduzieren und die Lungenfunktion bei Atemwegserkrankungen zu verbessern .

Wissenschaftliche Forschungsanwendungen

Bimosiamose has been extensively studied for its anti-inflammatory properties. It has shown promise in reducing airway inflammation in COPD patients and has been tested in clinical trials for asthma and atopic dermatitis .

Wirkmechanismus

Bimosiamose functions as a pan-selectin antagonist, targeting E-selectin, P-selectin, and L-selectin. By inhibiting these selectins, Bimosiamose prevents the adhesion and migration of neutrophils, eosinophils, and lymphocytes to inflamed tissues. This mechanism helps reduce inflammation and improve lung function in respiratory diseases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

TBC-1269: Ein weiterer Pan-Selektin-Antagonist mit ähnlichen entzündungshemmenden Eigenschaften.

Verbindung 15e: Eine synthetische organische Verbindung, die auf ihre entzündungshemmenden Wirkungen untersucht wurde.

Einzigartigkeit

Bimosiamose zeichnet sich durch seine Breitbandaktivität gegen mehrere Selektine aus, was es zu einem vielseitigen entzündungshemmenden Mittel macht. Seine Fähigkeit, die frühen Stadien der Leukozytenrekrutierung zu hemmen, unterscheidet es von anderen entzündungshemmenden Medikamenten .

Eigenschaften

CAS-Nummer |

19746-58-8 |

|---|---|

Molekularformel |

C11H7NO5 |

Molekulargewicht |

233.18 g/mol |

IUPAC-Name |

8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid |

InChI |

InChI=1S/C11H7NO5/c13-10-5-1-8-9(17-4-16-8)2-7(5)12-3-6(10)11(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |

InChI-Schlüssel |

SNHCYVGJJIKKNG-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3)C(=O)O |

Kanonische SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3)C(=O)O |

Key on ui other cas no. |

19746-58-8 |

Synonyme |

5,8-dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.